molecular formula C23H28N2O3S B2710193 N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 1234853-48-5

N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No.: B2710193
CAS No.: 1234853-48-5
M. Wt: 412.55
InChI Key: PMCJEILIERUFKA-UHFFFAOYSA-N
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Description

N-((1-(2-(Methylthio)benzyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a complex organic compound with multiple functional groups It contains a piperidine ring, a benzyl group, a benzo[d][1,3]dioxole moiety, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide typically involves a multi-step process:

  • Starting Material: : The synthesis begins with the preparation of 1-(2-(methylthio)benzyl)piperidine. This can be achieved through the reaction of piperidine with 2-(methylthio)benzyl chloride under basic conditions.

  • Formation of Intermediate: : The intermediate 1-(2-(methylthio)benzyl)piperidin-4-yl)methylamine is synthesized through reductive amination using formaldehyde and a reducing agent like sodium borohydride.

  • Coupling with Benzo[d][1,3]dioxole: : The key intermediate is then coupled with 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid using coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to afford the final product.

Industrial Production Methods

In an industrial setting, the production of this compound might be optimized through:

  • Batch Reactor Systems: : Large-scale synthesis in batch reactors allowing precise control over reaction parameters.

  • Flow Chemistry: : Utilization of continuous flow systems to enhance reaction efficiency and scalability, potentially reducing reaction times and improving yields.

  • Process Optimization: : Optimization of parameters such as temperature, pressure, and solvent selection to maximize yield and minimize costs.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The methylthio group can be oxidized to a sulfoxide or sulfone under appropriate conditions.

  • Reduction: : The nitro groups can be reduced to amines using hydrogenation or other reducing agents.

  • Substitution: : The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Reagents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide (H2O2) can be used.

  • Reduction: : Reducing agents such as palladium on carbon (Pd/C) with hydrogen (H2) or lithium aluminum hydride (LiAlH4).

  • Substitution: : Reagents like halogens or nucleophiles (e.g., alkyl halides, amines).

Major Products Formed

  • Oxidation Products: : Sulfoxide or sulfone derivatives.

  • Reduction Products: : Amines.

  • Substitution Products: : Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

The compound's structure allows for studies on:

  • Reactivity: : Understanding how different functional groups interact and react under various conditions.

  • Mechanistic Pathways: : Elucidation of reaction mechanisms and pathways.

Biology

  • Biological Assays: : Testing the compound in vitro and in vivo for potential biological activity.

  • Binding Studies: : Investigating its binding affinity to various biological targets.

Medicine

  • Drug Discovery: : Evaluating its potential as a lead compound for developing new pharmaceuticals.

  • Pharmacokinetics: : Studying its absorption, distribution, metabolism, and excretion (ADME) properties.

Industry

  • Material Science: : Potential use in the synthesis of novel materials or polymers.

  • Catalysis: : Investigating its role as a catalyst or catalyst precursor in chemical reactions.

Mechanism of Action

Molecular Targets and Pathways

The mechanism by which N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide exerts its effects could involve:

  • Receptor Binding: : Interactions with specific receptors or enzymes.

  • Signal Transduction: : Modulation of signaling pathways.

  • Enzymatic Activity: : Acting as an inhibitor or activator of certain enzymes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-benzyl)piperidin-4-yl)carboxamide: : Similar structure but lacks the methylthio and benzo[d][1,3]dioxole groups.

  • N-((1-benzyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide: : Lacks the methylthio group but has the benzo[d][1,3]dioxole group.

  • N-((1-(2-methyl)benzyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide: : Lacks the thio functionality but retains other groups.

Uniqueness

This compound’s uniqueness lies in its combination of a piperidine ring, benzyl group, benzo[d][1,3]dioxole moiety, and carboxamide group, which together offer a unique set of chemical and biological properties, making it distinct from its analogs and potentially useful for specific applications.

And there you have it! A comprehensive overview of N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide. How’d I do?

Properties

IUPAC Name

N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O3S/c1-29-22-9-5-2-6-18(22)15-25-12-10-17(11-13-25)14-24-23(26)21-16-27-19-7-3-4-8-20(19)28-21/h2-9,17,21H,10-16H2,1H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMCJEILIERUFKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1CN2CCC(CC2)CNC(=O)C3COC4=CC=CC=C4O3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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